1,7-Dimethyl-3-isobutylxanthine

Descripción general

Descripción

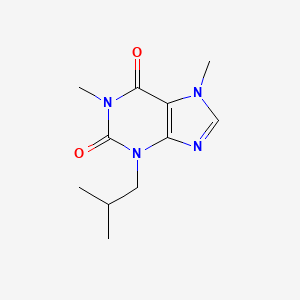

1,7-Dimethyl-3-isobutylxanthine is a chemical compound with the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . It belongs to the class of xanthine derivatives, which are known for their pharmacological activities. Xanthine derivatives are commonly found in natural sources such as tea, coffee, and cocoa

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-3-isobutylxanthine can be synthesized through various synthetic routes. One common method involves the methylation of xanthine derivatives. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity . The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Synthetic Routes and Reaction Mechanisms

The synthesis of 1,7-dimethyl-3-isobutylxanthine involves multi-step alkylation and methylation processes. Key reactions include:

Stepwise Alkylation and Methylation

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 60–80°C |

| Reaction Time | 6–8 hours |

| Yield (theoretical) | ~65–75% |

Nucleophilic Substitution

The compound undergoes nucleophilic attacks at electron-deficient positions (e.g., C8), particularly in the presence of strong bases or nucleophiles .

Oxidation and Degradation

-

Oxidative Demethylation :

Under acidic or enzymatic conditions (e.g., cytochrome P450), methyl groups at N1/N7 are susceptible to oxidation, forming hydroxylated derivatives . -

Photodegradation :

Exposure to UV light induces cleavage of the xanthine ring, producing urea and isobutylamine fragments .

Phosphodiesterase Inhibition

This compound inhibits cyclic nucleotide phosphodiesterases (PDEs), increasing intracellular cAMP/cGMP levels. Structural analogs show:

| Parameter | Value | Source |

|---|---|---|

| PDE3/4 IC50 | 15–25 µM | |

| Adenosine Receptor Binding (Ki) | 19,000 nM (A1) |

Comparative Reactivity with Analogs

| Feature | This compound | IBMX (3-Isobutyl-1-methylxanthine) |

|---|---|---|

| Methylation Sites | N1, N7 | N1, N3 |

| Solubility | Low in water; high in DMSO | Moderate in water (0.3 mg/mL) |

| PDE Inhibition | Moderate (µM range) | Potent (nM range) |

Research Findings

-

Catalytic Applications : Palladium-mediated C–H arylation at the C8 position enables functionalization for drug design .

-

Thermal Stability : Decomposes above 200°C, forming methylamine and xanthone derivatives .

Limitations and Gaps

Aplicaciones Científicas De Investigación

2.1. Adipocyte Differentiation

IBMX is frequently utilized in studies investigating adipogenesis. It is often included in differentiation media for 3T3-L1 pre-adipocytes, promoting lipid accumulation and the expression of adipogenic markers such as PPARγ and C/EBPα. Research indicates that IBMX, when combined with other agents like insulin and dexamethasone, significantly enhances the differentiation process:

- Case Study : In a study on 3T3-L1 cells, IBMX was shown to increase intracellular cAMP levels, leading to enhanced phosphorylation of AMPK and subsequent suppression of adipogenic gene expression when treated with AMPK inhibitors .

2.2. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of IBMX, particularly its ability to modulate neurotransmitter release and protect against neurodegeneration:

- Case Study : In models of neurodegeneration, IBMX has been shown to increase cAMP levels, which may protect neurons from apoptosis induced by various stressors .

2.3. Cardiovascular Research

IBMX's ability to elevate cAMP has implications for cardiovascular health. It has been studied for its effects on cardiac myocyte function and vascular smooth muscle relaxation:

- Case Study : IBMX has been observed to enhance cardiac contractility in isolated heart preparations by improving calcium handling through increased cAMP signaling .

Comparative Data Table

Mecanismo De Acción

1,7-Dimethyl-3-isobutylxanthine exerts its effects primarily through the inhibition of phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By inhibiting PDEs, the compound increases the levels of cAMP and cGMP in cells, leading to various physiological effects. The compound also acts as an antagonist of adenosine receptors, further modulating cellular signaling pathways .

Comparación Con Compuestos Similares

1,7-Dimethyl-3-isobutylxanthine can be compared with other xanthine derivatives, such as:

Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.

Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.

Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.

Compared to these compounds, this compound has unique properties due to its specific substitution pattern, which may result in distinct pharmacological activities and applications .

Actividad Biológica

1,7-Dimethyl-3-isobutylxanthine (also known as DMIBX) is a xanthine derivative that has garnered attention due to its biological activity, particularly in the modulation of cyclic adenosine monophosphate (cAMP) levels and its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

DMIBX primarily acts as a phosphodiesterase (PDE) inhibitor, which leads to increased levels of cAMP within cells. This elevation in cAMP can have various downstream effects, including:

- Inhibition of Platelet Aggregation : DMIBX has been shown to inhibit platelet aggregation by preventing the breakdown of cAMP, thereby enhancing its signaling pathways .

- Relaxation of Smooth Muscle : It induces relaxation in tracheal smooth muscle by activating potassium channels and increasing cAMP levels .

- Modulation of Cellular Responses : The compound affects various cellular processes such as gene expression and cell signaling pathways related to inflammation and vascular function .

Pharmacological Effects

The pharmacological effects of DMIBX can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of DMIBX:

- Antiplatelet Studies :

- Smooth Muscle Relaxation :

- Cytotoxicity Assessments :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,7-Dimethyl-3-isobutylxanthine, and what purity assessment methods are recommended?

- Methodological Answer : The synthesis typically involves alkylation of xanthine derivatives using methyl and isobutyl halides under controlled alkaline conditions. Key intermediates should be purified via recrystallization or column chromatography. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, as demonstrated for structurally similar xanthine derivatives (e.g., ≥98% purity criteria in HPLC protocols) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, ensuring absence of regioisomeric byproducts.

Q. How is this compound characterized for receptor binding affinity, and what experimental techniques are essential?

- Methodological Answer : Radioligand binding assays using adenosine receptor subtypes (A₁, A₂ₐ) are standard. Competitive displacement studies with tritiated agonists (e.g., [³H]CCPA for A₁ receptors) can quantify IC₅₀ values. Ensure use of cell membranes expressing recombinant receptors to isolate target interactions. Data normalization to reference antagonists (e.g., theophylline) is recommended to validate assay conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous xanthine derivatives, which highlight combustibility (WGK 1 classification) and recommend personal protective equipment (gloves, lab coats). Store in airtight containers at 2–8°C to prevent degradation. Toxicity screening (e.g., Ames test) should precede in vivo studies .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate adenosine receptor antagonism while minimizing off-target effects?

- Methodological Answer : Employ a tiered approach:

- Primary Screen : Use broad concentration ranges (1 nM–100 µM) in receptor-binding assays to identify IC₅₀.

- Secondary Validation : Test hits in functional assays (e.g., cAMP accumulation in HEK293 cells) to confirm antagonism.

- Selectivity Profiling : Screen against unrelated receptors (e.g., adrenergic, dopamine) to rule out off-target activity. Statistical power analysis (sample size ≥3 replicates) ensures reproducibility .

Q. How to resolve contradictions in reported pharmacokinetic data (e.g., bioavailability, half-life) across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, stratifying results by administration route (oral vs. intravenous) and model organism (rodent vs. primate). Use compartmental modeling (e.g., NONMEM) to account for interspecies metabolic differences. Validate findings with in vitro hepatic microsome assays to assess metabolic stability .

Q. What computational strategies are effective for modeling this compound’s interactions with adenosine receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes and stability. Parameterize force fields using quantum mechanical calculations (DFT) for the isobutyl moiety. Cross-validate with mutagenesis studies targeting receptor binding pockets (e.g., A₂ₐ His250, Phe168) .

Q. How to optimize analytical methods for detecting trace impurities in synthesized batches?

- Methodological Answer : Implement ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight MS (Q-TOF-MS) for high-resolution impurity profiling. Use gradient elution (0.1% formic acid in water/acetonitrile) to separate polar byproducts. Quantify impurities against ICH Q3A guidelines (≤0.10% for unidentified impurities) .

Q. What experimental controls are necessary to validate the compound’s stability under physiological conditions?

- Methodological Answer : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for LC-MS analysis. Compare degradation kinetics to structurally stable analogs (e.g., caffeine) to identify labile functional groups .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported EC₅₀ values across cell-based assays?

- Methodological Answer : Standardize assay conditions:

- Use identical cell lines (e.g., CHO-K1 vs. HEK293) and passage numbers.

- Normalize data to internal controls (e.g., forskolin for cAMP assays).

- Apply Grubbs’ test to identify outliers in pooled datasets. Replicate conflicting studies with orthogonal methods (e.g., calcium flux vs. BRET) .

Q. What statistical frameworks are robust for analyzing synergistic effects in combination therapies?

Propiedades

IUPAC Name |

1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-7(2)5-15-9-8(13(3)6-12-9)10(16)14(4)11(15)17/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZLMIMXCYMPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321929 | |

| Record name | 1,7-Dimethyl-3-isobutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-84-8 | |

| Record name | NSC400043 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Dimethyl-3-isobutylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.